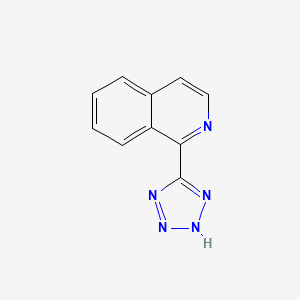

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline

Descripción general

Descripción

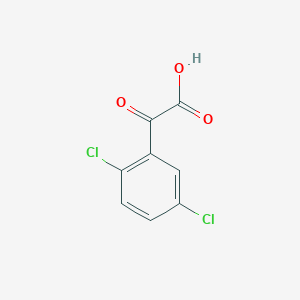

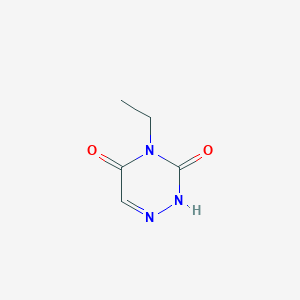

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline, also known as tetrazole isoquinoline, is an organic compound belonging to the heterocyclic family. It is an important synthetic intermediate for the preparation of a variety of compounds such as pharmaceuticals, dyes, and catalysts. Tetrazole isoquinoline is a highly reactive compound and is used in various scientific applications due to its unique properties.

Aplicaciones Científicas De Investigación

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline”, play a very important role in medicinal and pharmaceutical applications . They have been used in the development of various drugs due to their potential biological and pharmacological applications .

Biological Activity

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . These compounds show significant biological activity .

Materials Science

Tetrazoles have found a wide range of applications in materials science . They are used as lipophilic spacers and metabolically stable carboxylic acid surrogates .

Nitrogen-Containing Heterocyclic Ligands

Tetrazoles are used as nitrogen-containing heterocyclic ligands . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Information Recording Systems

Tetrazoles are used in information recording systems . Their unique chemical properties make them suitable for this application .

Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . This allows for the visualization and tracking of biological processes .

Structural Units of Polymers

Tetrazoles are used as structural units of polymers . Their unique chemical structure contributes to the properties of the resulting polymers .

GABA A Modulating Activity

Tetrazoles have been used in medicinal chemistry for GABA A modulating activity . This makes them useful in the development of treatments for neurological disorders .

Mecanismo De Acción

Mode of Action

Tetrazole compounds are known to interact with biological targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes or proteins .

Biochemical Pathways

Given the compound’s structure, it may potentially interact with pathways involving nitrogen-rich compounds

Pharmacokinetics

Tetrazole compounds are generally known for their good bioavailability and membrane permeability . These properties suggest that 1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline could potentially be well-absorbed and distributed in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, tetrazole compounds are known for their thermal stability , suggesting that 1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline may also exhibit good stability under various environmental conditions.

Propiedades

IUPAC Name |

1-(2H-tetrazol-5-yl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-11-9(8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPRORJCFJCESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312595 | |

| Record name | SBB019252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline | |

CAS RN |

59175-48-3 | |

| Record name | NSC259164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB019252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

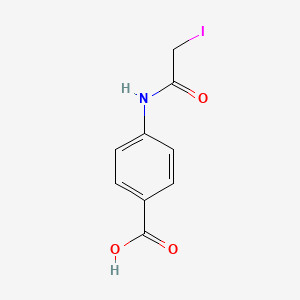

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

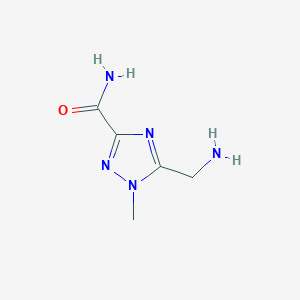

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)

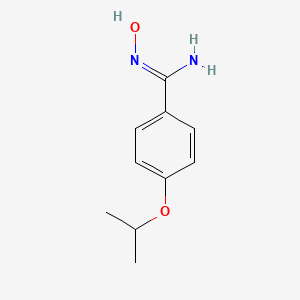

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)